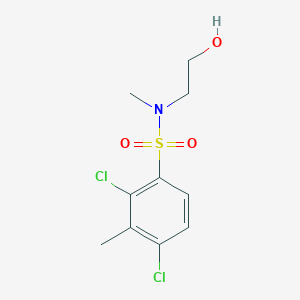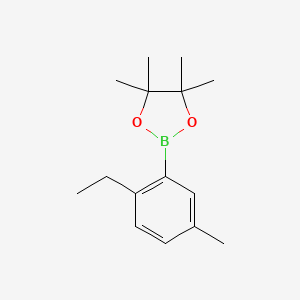
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is an organoboron compound that has gained attention in organic synthesis due to its unique properties. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of 2-ethyl-5-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems also helps in maintaining consistent quality and yield.
化学反应分析
Types of Reactions
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Substitution: It can undergo nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 2-ethyl-5-methylphenylboronic acid.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学研究应用
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Used in the preparation of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: Plays a role in the synthesis of biologically active compounds and potential therapeutic agents.
Catalysis: Employed as a reagent in various catalytic processes to enhance reaction efficiency and selectivity.
作用机制
The mechanism of action of 2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boron compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the steric hindrance provided by the tetramethyl groups.
2-Methylphenylboronic Acid: Similar structure but with different electronic properties due to the absence of the ethyl group.
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane: Lacks the aromatic ring, making it less versatile in cross-coupling reactions.
Uniqueness
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its combination of steric and electronic properties, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the tetramethyl groups provides steric hindrance that can improve the stability of the intermediate complexes, leading to higher yields and fewer side reactions.
属性
分子式 |
C15H23BO2 |
|---|---|
分子量 |
246.15 g/mol |
IUPAC 名称 |
2-(2-ethyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-7-12-9-8-11(2)10-13(12)16-17-14(3,4)15(5,6)18-16/h8-10H,7H2,1-6H3 |
InChI 键 |
OVAOMYNEFUXMGJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
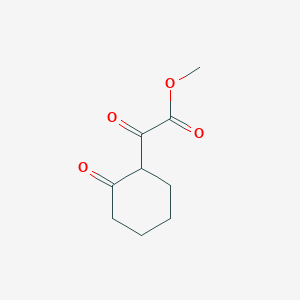

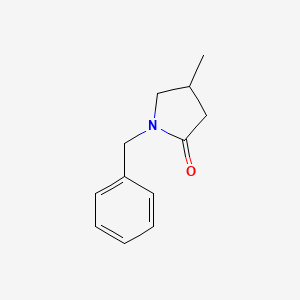

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
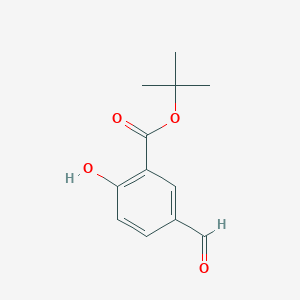

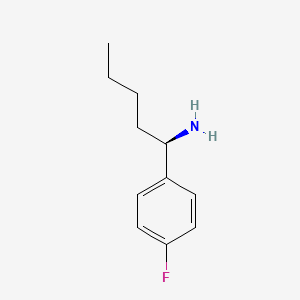
![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
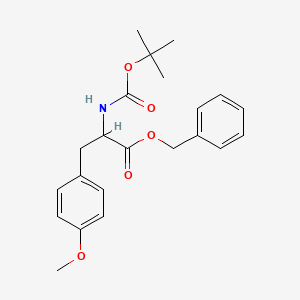
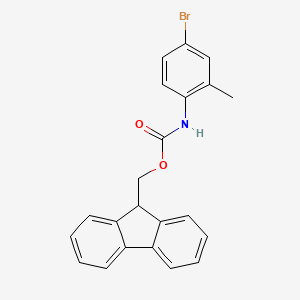
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
